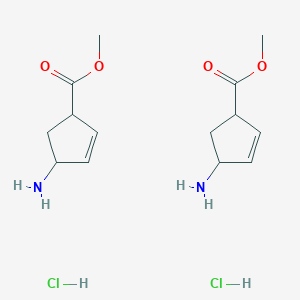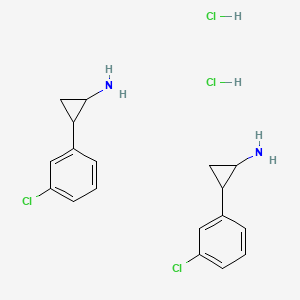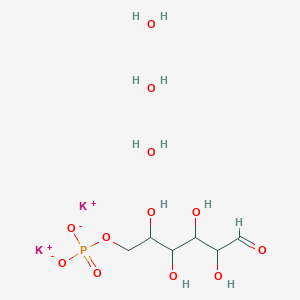
D-Glucose 6-phosphate Dipotassium Salt Trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose 6-phosphate Dipotassium Salt Trihydrate, also known as D-Glucose-6-phosphate dipotassium salt trihydrate, is a compound with the molecular formula C6H17K2O12P and a molecular weight of 390.36 g/mol . This compound is an important intermediate in various biochemical pathways and is widely used in research related to glycobiology, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-phosphate dipotassium salt trihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives, and the reaction is often catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
In industrial settings, the production of D-Glucose-6-phosphate dipotassium salt trihydrate is scaled up using biotechnological methods. Microbial fermentation processes are employed to produce glucose-6-phosphate, which is then purified and converted to its dipotassium salt form. The final product is obtained as a trihydrate by crystallization from aqueous solutions .
化学反应分析
Types of Reactions
D-Glucose-6-phosphate dipotassium salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it to glucose or other sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include gluconic acid, glucose, and various phosphorylated derivatives. These products are important intermediates in biochemical pathways and have applications in various industries .
科学研究应用
D-Glucose-6-phosphate dipotassium salt trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is a key intermediate in glycolysis and the pentose phosphate pathway, making it essential for studies on cellular metabolism.
Medicine: It is used in research on metabolic disorders, diabetes, and other diseases related to glucose metabolism.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.
作用机制
The mechanism of action of D-Glucose-6-phosphate dipotassium salt trihydrate involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and the synthesis of nucleotides and amino acids .
相似化合物的比较
Similar Compounds
D-Glucose-1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis.
Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Mannose-6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting.
Uniqueness
D-Glucose-6-phosphate dipotassium salt trihydrate is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
属性
IUPAC Name |
dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMJPSZNCLKQL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17K2O12P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



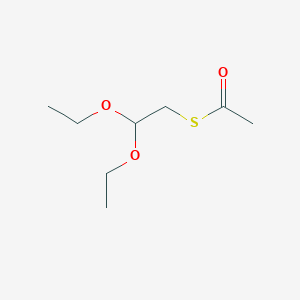
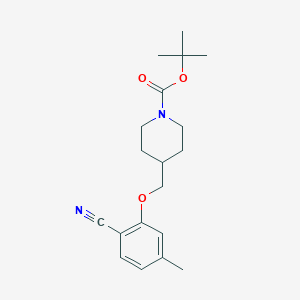
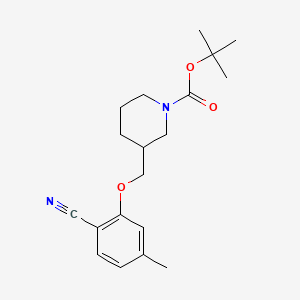
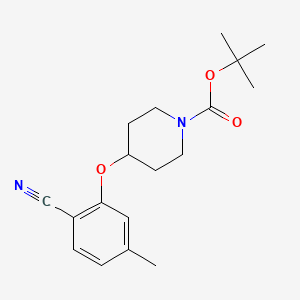
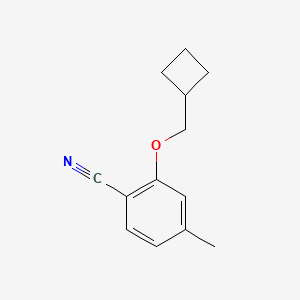
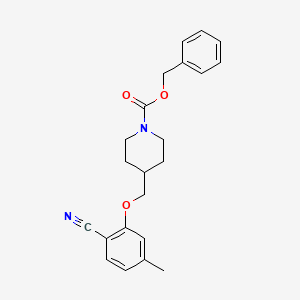
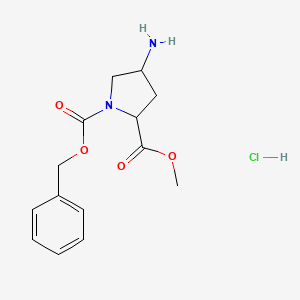
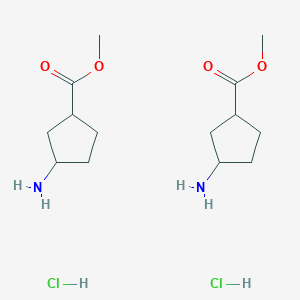
![Bis[(4-bromophenyl)thio]methane](/img/structure/B8253222.png)
